![molecular formula C9H12O2 B3071758 1-[3-(Hydroxymethyl)phenyl]ethanol CAS No. 1013027-15-0](/img/structure/B3071758.png)
1-[3-(Hydroxymethyl)phenyl]ethanol
Overview
Description
“1-[3-(Hydroxymethyl)phenyl]ethanol” is a chemical compound with the CAS Number: 1013027-15-0. It has a molecular weight of 152.19 . The IUPAC name for this compound is 1-(3-(hydroxymethyl)phenyl)ethan-1-ol .
Synthesis Analysis
The synthesis of “1-[3-(Hydroxymethyl)phenyl]ethanol” involves reaction conditions with lithium aluminium tetrahydride in tetrahydrofuran at 0 degrees Celsius for 12 hours .Molecular Structure Analysis
The molecular formula of “1-[3-(Hydroxymethyl)phenyl]ethanol” is C9H12O2 . The InChI key is DSSWHCHVXBFCOZ-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Chemical Reactions
Gold(I)-Catalyzed Intermolecular Hydroalkoxylation of Allenes
This process involves the reaction of 1-phenyl-1,2-butadiene with 2-phenyl-1-ethanol, catalyzed by a gold(I) N-heterocyclic carbene complex. It results in the formation of (E)-(3-phenethoxy-1-butenyl)benzene as a single regio- and stereoisomer (Zhang & Widenhoefer, 2008).
Multienzymatic Synthesis of Enantiomerically Pure Diols
Using oxidoreductases, enantiomerically pure diols, including (1R)-1-[3-(hydroxymethyl)phenyl]ethanol, can be prepared in a one-pot operation. This process yields nearly quantitative enantiomeric purity greater than 95% (Gennaro et al., 2010).
Bioavailability and Metabolism Studies
- Synthesis of Tritium-Labeled Hydroxytyrosol: This study involved the formation of hydroxytyrosol by reducing the corresponding acid with tetrabutylammonium boronate. Tritium labeling of hydroxytyrosol was accomplished for use in bioavailability and metabolism studies (Tuck, Tan, & Hayball, 2000).
Chemical Structure and Properties
- Stereoselective Synthesis of Phthalans: Cyclization of pure enantiomers of 1-{2-[hydroxy(diaryl)methyl]phenyl}ethanol proceeds stereoselectively, forming 1,3-disubstituted 1,3-dihydroisobenzofurans (phthalans) in moderate-to-high enantiomeric or diastereomeric purity (Shishkina, Sokolovskaya, & Demyanovich, 2016).
Biocatalytic Applications
- Asymmetric Hydrolysis for Synthesis of Steganacin and Salmeterol: Optically pure 1-(3’,4’-methylenedioxyphenyl) ethanol, a key chiral intermediate for these syntheses, was obtained using Bacillus amyloliquefaciens esterase. Optimization of reaction conditions significantly improved the enantioselectivity of the biocatalyzed reaction (Liu, Zheng, Imanaka, & Xu, 2014).
Enzymatic Transesterification
- Enantioselective Transesterification Using Pseudomonas aeruginosa Lipase: This process involved the transesterification of 1-phenyl ethanol to obtain chirally pure aryl ethanols with good yield and enantioselectivity. The addition of ionic liquids in the reaction mixture enhanced enantioselectivity (Singh, Singh, & Banerjee, 2010).
properties
IUPAC Name |
1-[3-(hydroxymethyl)phenyl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7,10-11H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSWHCHVXBFCOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Hydroxymethyl)phenyl]ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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